Pim-1 Kinase Inhibitory Activity: 5,7-Dichloro Substitution Confers Low Micromolar Potency
The 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold demonstrates measurable Pim-1 kinase inhibitory activity, with reported IC50 values in the low micromolar range. This activity profile distinguishes it from structurally related 4-substituted quinoline analogs, which, despite exhibiting excellent ALK5 potency, suffered from high in vitro clearance in both rat and human microsomes, necessitating a scaffold morphing strategy to the pyrazolo[4,3-b]pyridine series to achieve improved ADME properties [1]. The dichloro substitution pattern provides a strategic advantage over mono-halogenated pyrazolopyridines by offering two distinct sites for sequential functionalization while maintaining the core's kinase-binding affinity .
| Evidence Dimension | Kinase inhibitory activity (Pim-1) and scaffold ADME profile |
|---|---|
| Target Compound Data | Pim-1 IC50 in low micromolar range; pyrazolo[4,3-b]pyridine scaffold demonstrates improved ADME properties |
| Comparator Or Baseline | 4-Substituted quinoline ALK5 inhibitors (displayed high in vitro clearance in rat and human microsomes, requiring scaffold morphing to pyrazolo[4,3-b]pyridine) |
| Quantified Difference | Pyrazolo[4,3-b]pyridine scaffold exhibits improved ADME properties vs. quinoline-based inhibitors (exact fold improvement not reported in available data) |
| Conditions | Pim-1 kinase biochemical assay; in vitro microsomal stability studies (rat and human) |
Why This Matters
This class-level evidence demonstrates that the pyrazolo[4,3-b]pyridine scaffold, with 5,7-dichloro substitution enabling dual-site functionalization, provides a metabolically stable alternative to quinoline-based inhibitors, directly impacting lead optimization success rates.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J.D., Atienza, J., Kamran, R., Hixon, M.S., Dougan, D.R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1961. View Source
